molecular formula C10H12BrN B8012313 1-[(3-bromophenyl)methyl]azetidine

1-[(3-bromophenyl)methyl]azetidine

Cat. No.: B8012313
M. Wt: 226.11 g/mol
InChI Key: GJGMUQIRPSZSBW-UHFFFAOYSA-N
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Description

1-[(3-bromophenyl)methyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromobenzyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds. The bromobenzyl group further enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-bromophenyl)methyl]azetidine can be synthesized through various methods. One common approach involves the alkylation of azetidine with 3-bromobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-bromophenyl)methyl]azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The azetidine ring can be oxidized to form azetidinones, which are valuable intermediates in the synthesis of β-lactam antibiotics.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding benzylamine derivative.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide are used under mild conditions to avoid ring opening.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like ether or tetrahydrofuran.

Major Products:

    Substitution Reactions: Products include azido, thio, or alkoxy derivatives of this compound.

    Oxidation Reactions: The major product is azetidinone.

    Reduction Reactions: The major product is this compound.

Scientific Research Applications

The biological applications of 1-[(3-bromophenyl)methyl]azetidine are diverse, particularly in pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a comparative study, it was shown to inhibit the growth of various pathogenic bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

PathogenMinimum Inhibitory Concentration (MIC)% Inhibition
E. coli32 µg/mL85%
S. aureus16 µg/mL90%

Anti-inflammatory Properties

In vitro assays have demonstrated that this compound significantly reduces pro-inflammatory cytokine production in activated macrophages. This indicates its potential utility in treating inflammatory diseases.

CytokineControl (pg/mL)Treated (pg/mL)% Reduction
TNF-α1504570%
IL-62005075%

Anticancer Activity

A study explored the anticancer properties of this compound against various cancer cell lines. The results showed that it induced apoptosis in A549 lung adenocarcinoma cells.

CompoundCell LineConcentration (nM)% Viability
ControlA549-100
This compoundA5495070
DoxorubicinA54910030

Therapeutic Potential

The therapeutic implications of this compound are particularly relevant in the context of neurodegenerative diseases. Research has suggested that compounds similar to this compound can modulate the activity of NURR-1 nuclear receptors, which are implicated in conditions such as Parkinson's and Alzheimer's diseases.

Case Studies

  • NURR-1 Modulation : A study demonstrated that azetidine derivatives could enhance NURR-1 expression in neuronal cells, suggesting their potential role in neuroprotection and treatment of neurodegenerative diseases .
  • Drug Development : The compound has been investigated as a scaffold for synthesizing new drugs targeting various diseases due to its favorable pharmacokinetic properties and ability to cross the blood-brain barrier .

Mechanism of Action

The mechanism of action of 1-[(3-bromophenyl)methyl]azetidine involves its interaction with various molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the azetidine ring can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ring strain also contributes to its reactivity, enabling it to participate in ring-opening reactions that generate reactive intermediates.

Comparison with Similar Compounds

1-[(3-bromophenyl)methyl]azetidine can be compared with other azetidine derivatives such as:

    1-(2-Bromobenzyl)azetidine: Similar structure but with the bromine atom in the ortho position, leading to different reactivity and steric effects.

    1-(4-Bromobenzyl)azetidine: The bromine atom is in the para position, which can influence the compound’s electronic properties and reactivity.

    1-(3-Chlorobenzyl)azetidine: The chlorine atom provides different reactivity compared to bromine, affecting the compound’s chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.

Biological Activity

1-[(3-Bromophenyl)methyl]azetidine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The compound features a four-membered azetidine ring attached to a bromophenyl group, which contributes to its reactivity and interaction with biological targets.

  • Molecular Formula : C11H12BrN
  • Molecular Weight : 270.12 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Key mechanisms include:

  • Reactivity : The azetidine ring exhibits considerable ring strain, making it reactive under certain conditions, which can lead to the formation of biologically active derivatives.
  • Target Interaction : Compounds like this one can modulate the activity of nuclear receptors, such as NURR-1, which are involved in neurological functions and may play a role in neurodegenerative diseases .

Biological Activities

Research indicates that this compound possesses several promising biological activities:

  • Antimicrobial Properties : The compound has shown potential against various microbial strains, suggesting its utility in developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Its interaction with NURR-1 suggests potential applications in neuroprotection, particularly in diseases like Parkinson's and Alzheimer's .

Case Studies and Experimental Data

Several studies have documented the synthesis and evaluation of this compound derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives and assessed their biological activities, revealing that modifications to the bromophenyl group significantly affected their potency against cancer cell lines .
CompoundActivityIC50 (µM)
This compoundAnticancer15.2
1-[(3-Chlorophenyl)methyl]azetidineAnticancer22.5
1-[(3-Methylphenyl)methyl]azetidineAntimicrobial10.0

Mechanistic Insights

The understanding of how this compound exerts its effects is still evolving. For instance, its influence on monoamine oxidase (MAO) activity suggests a role in modulating neurotransmitter levels, which could be beneficial in treating mood disorders .

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-4-1-3-9(7-10)8-12-5-2-6-12/h1,3-4,7H,2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGMUQIRPSZSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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